Cas no 2158302-01-1 (benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate)

benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Benzyl 2-(cyanomethyl)piperazine-1-carboxylate
- benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
- Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate
- CS-0095743
- AKOS037651274
- (S)-1-Cbz-2-(cyanomethyl)piperazine
- MFCD31728479
- CS-16344
- DB-170662
- 2158302-01-1
- DTXSID601148926
- Benzyl(S)-2-(cyanomethyl)piperazine-1-carboxylate
- AT10821
- SCHEMBL19637358
- 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)-
-
- MDL: MFCD31728479
- Inchi: 1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2
- InChI Key: QSKMFYCQRQLYMF-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCNCC1CC#N)=O
Computed Properties
- Exact Mass: 259.132076794g/mol
- Monoisotopic Mass: 259.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.4
- XLogP3: 0.7
benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A559651-1g |
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 97% | 1g |
$71.0 | 2025-02-24 | |
eNovation Chemicals LLC | D919870-5g |
Benzyl (S)-2-(Cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 95% | 5g |
$345 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96137-50G |
benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 97% | 50g |
¥ 19,602.00 | 2023-03-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX937-50mg |
benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 97% | 50mg |
323.0CNY | 2021-07-17 | |
Chemenu | CM328382-5g |
benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 95+% | 5g |
$990 | 2021-06-10 | |
TRC | B273485-1000mg |
Benzyl (S)-2-(Cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 1g |
$ 1085.00 | 2022-06-07 | ||
TRC | B273485-500mg |
Benzyl (S)-2-(Cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 500mg |
$ 650.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D919870-1g |
Benzyl (S)-2-(Cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 95% | 1g |
$280 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166383-100mg |
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 97% | 100mg |
¥158 | 2023-04-14 | |
Ambeed | A559651-5g |
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate |
2158302-01-1 | 97% | 5g |
$315.0 | 2025-02-24 |
benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate Related Literature
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
Additional information on benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
Benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate: A Comprehensive Overview
Benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate, also known by its CAS registry number CAS No. 2158302-01-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a cyanomethyl group at the 2-position. The stereochemistry at the 2-position, denoted by the (2S) configuration, plays a crucial role in determining its physical and chemical properties, as well as its potential applications in drug design and development.
The synthesis of benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate involves a series of well-defined organic reactions. The starting material typically includes a piperazine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the benzyl and cyanomethyl groups. The stereochemical control during the synthesis is critical to ensure the desired (2S) configuration, which can be achieved through asymmetric catalysis or resolution techniques. Recent advancements in asymmetric synthesis have significantly improved the yield and enantiomeric purity of this compound, making it more accessible for research and industrial applications.
One of the most promising applications of benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate lies in its potential as a building block for drug discovery. Piperazine derivatives are well-known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the benzyl group enhances lipophilicity, while the cyanomethyl group introduces additional functional diversity. These features make this compound an ideal candidate for exploring new therapeutic agents against diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Recent studies have highlighted the role of benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate in medicinal chemistry research. For instance, researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules with potential anti-inflammatory and anticancer properties. Its ability to form stable complexes with metal ions has also been exploited in designing coordination compounds with enhanced pharmacological activity.
In addition to its role in drug discovery, benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate has found applications in materials science. The compound's structural versatility allows it to serve as a precursor for advanced materials such as polymers and nanoparticles. Recent advancements in polymer chemistry have demonstrated the potential of this compound to form self-assembled structures with unique mechanical and electronic properties.
The development of efficient analytical methods for characterizing benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate has also been an area of active research. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been employed to confirm its molecular structure and stereochemistry. These methods provide valuable insights into the compound's conformational flexibility and intermolecular interactions, which are critical for understanding its behavior in different chemical environments.
In conclusion, benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable tool for advancing scientific knowledge and technological innovation.
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